Gra EX-25
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Overview
Description
GRA Ex-25 is a chemical compound known for its role as an inhibitor of the glucagon receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRA Ex-25 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
GRA Ex-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GRA Ex-25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucagon receptor inhibition and related chemical pathways.
Biology: Investigated for its effects on cellular processes involving glucagon receptors.
Medicine: Explored for its potential therapeutic applications in managing diabetes by reducing blood glucose levels.
Industry: Utilized in the development of new drugs targeting glucagon receptors and related metabolic pathways.
Mechanism of Action
GRA Ex-25 exerts its effects by binding to the glucagon receptor, thereby inhibiting its activity. This inhibition reduces the glucagon-induced increase in blood glucose levels. The molecular targets include the glucagon receptor on liver cells, which plays a crucial role in regulating glucose production and release .
Comparison with Similar Compounds
Similar Compounds
GRA Ex-24: Another glucagon receptor inhibitor with slightly different binding affinities and pharmacokinetic properties.
GRA Ex-26: A compound with similar inhibitory effects but different chemical structure and potency.
Uniqueness
GRA Ex-25 is unique due to its high affinity for both rat and human glucagon receptors, with IC50 values of 56 and 55 nanomolar, respectively . This makes it a potent inhibitor with significant potential for therapeutic applications in diabetes management.
Properties
IUPAC Name |
3-[[4-[[(4-tert-butylcyclohexyl)-[[4-(trifluoromethoxy)phenyl]carbamoyl]amino]methyl]benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36F3N3O5/c1-28(2,3)21-8-12-23(13-9-21)35(27(39)34-22-10-14-24(15-11-22)40-29(30,31)32)18-19-4-6-20(7-5-19)26(38)33-17-16-25(36)37/h4-7,10-11,14-15,21,23H,8-9,12-13,16-18H2,1-3H3,(H,33,38)(H,34,39)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMLCVDKDXRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(CC2=CC=C(C=C2)C(=O)NCCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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